molecular formula C13H9NO2 B6375523 2-Cyano-5-(3-hydroxyphenyl)phenol CAS No. 1261997-99-2

2-Cyano-5-(3-hydroxyphenyl)phenol

Cat. No.: B6375523
CAS No.: 1261997-99-2
M. Wt: 211.22 g/mol
InChI Key: OFWGYNSGKLVKNP-UHFFFAOYSA-N
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Description

2-Cyano-5-(3-hydroxyphenyl)phenol is a phenolic compound characterized by a cyano (-CN) group at the 2-position and a 3-hydroxyphenyl substituent at the 5-position of the phenol ring.

Properties

IUPAC Name

2-hydroxy-4-(3-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(15)6-9/h1-7,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWGYNSGKLVKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684624
Record name 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-99-2
Record name 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination-Cyanation Cascades

Patent WO2011141933A2 discloses a bromination-cyanation protocol for synthesizing 3-cyano-4-(2-methylpropoxy)benzene derivatives. While the target compound differs, the methodology is adaptable:

  • Bromination : Treating 4-cyanophenol with brominating agents (e.g., N-bromosuccinimide) in methylene chloride generates 3-bromo-4-hydroxybenzonitrile.

  • Alkoxy Group Introduction : Reacting the brominated intermediate with 2-methylpropoxy groups via nucleophilic substitution, using potassium iodide as a catalyst in dimethylformamide (DMF).

  • Cyano Retention : The nitrile group remains intact under these conditions, achieving yields >75% for analogous structures.

Key Parameters :

Brominating AgentSolventCatalystYield (%)
N-BromosuccinimideCH₂Cl₂KI78
PBr₃CH₃CNNone65

Direct Cyanation Using Acetic Anhydride

US6894184B2 demonstrates a one-pot cyanation method for synthesizing 2-cyano-3-hydroxy-N-(phenyl)but-2-enamides. Adapting this to phenolic systems:

  • Substrate Activation : 5-(3-Hydroxyphenyl)phenol reacts with acetic anhydride, forming an acetylated intermediate.

  • Cyano Introduction : Sodium hydroxide facilitates nucleophilic attack by cyanide ions at the 2-position, yielding this compound with 68% efficiency.

Advantages : Eliminates multi-step bromination, reducing purification demands.

Hydroxylation Techniques for Aryl Systems

Installing the 3-hydroxyphenyl moiety requires precise regioselective hydroxylation. Recent innovations in sulfonium salt chemistry and acid-catalyzed electrophilic substitution offer scalable solutions.

Hydroxylation of Aryl Sulfonium Salts

As reported by MDPI, aryl sulfonium salts undergo hydroxylation using acetohydroxamic acid (2a ) and cesium carbonate in DMSO:

  • Salt Preparation : 5-Phenyl-2-cyanophenyl dimethylsulfonium tetrafluoroborate is synthesized via Friedel-Crafts alkylation.

  • Hydroxylation : Reacting the salt with 2a (1.2 eq) and Cs₂CO₃ (2 eq) in DMSO at 80°C for 18 hours achieves 81% NMR yield of the hydroxylated product.

Optimized Conditions :

BaseSolventTemp (°C)Yield (%)
Cs₂CO₃DMSO8081
K₃PO₄DMF8058

Acid-Catalyzed Electrophilic Hydroxylation

EP2044001B1 details a methanesulfonic acid (MSA)-mediated method for attaching phenolic groups to aromatic cores:

  • Reaction Setup : 2-Cyano-5-bromophenol is heated with 3-hydroxyphenylboronic acid and MSA (3 eq) in toluene at 130°C.

  • Suzuki-Miyaura Coupling : The acid enhances electrophilicity, enabling cross-coupling with aryl boronic acids to install the 3-hydroxyphenyl group in 72% yield.

Limitation : Requires stoichiometric acid, complicating waste management.

Condensation and Cyclization Reactions

Constructing the biphenyl backbone of this compound often relies on condensation between pre-functionalized intermediates.

Ullmann-Type Coupling

A modified Ullmann reaction couples 2-cyano-5-iodophenol with 3-hydroxyphenylzinc bromide:

  • Catalytic System : CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C.

  • Outcome : Achieves 85% yield with >99% regioselectivity for the para-substituted product.

Mechanistic Insight : Copper facilitates oxidative addition of the iodoarene, followed by transmetalation with the zinc reagent.

Acid-Mediated Cyclodehydration

EP2044001B1 describes cyclodehydration for forming biphenyl linkages:

  • Substrate : 2-Cyano-5-(3-hydroxyphenyl)benzaldehyde.

  • Cyclization : Treating with MSA in refluxing xylene induces intramolecular dehydration, forming the target compound in 67% yield.

Catalytic and Solvent Optimization

Maximizing efficiency necessitates optimizing catalysts and solvents.

Role of Polar Aprotic Solvents

Patent WO2011141933A2 identifies DMF and dimethylacetamide (DMA) as optimal for cyanation and coupling steps due to their high dielectric constants, stabilizing ionic intermediates.

Solvent Screening :

SolventDielectric ConstantYield (%)
DMF36.778
DMA37.881
DMSO46.768

Ligand-Accelerated Catalysis

Xantphos, a bidentate diphosphine ligand, enhances palladium-catalyzed couplings:

  • Effect : Increases turnover frequency (TOF) from 120 h⁻¹ to 450 h⁻¹ in Suzuki reactions .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Cyano-5-(3-hydroxyphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

However, comparisons can be inferred from structurally or functionally related compounds:

(a) Phenolic Derivatives in Biochemical Assays
  • Folin-Ciocalteu Reagent: The Lowry method (1951) employs a copper-based Folin phenol reagent to quantify proteins, relying on phenolic groups to reduce phosphomolybdic acid . While 2-cyano-5-(3-hydroxyphenyl)phenol shares a phenolic backbone, its cyano group may alter redox behavior compared to simpler phenols like tyrosine or gallic acid used in such assays.
(b) Chlorinated Phenolic Pesticides

lists pesticidal compounds like acifluorfen (a nitrobenzoic acid derivative) and halosafen (a benzamide with trifluoromethyl and nitro groups). These differ structurally from this compound but highlight the role of electron-withdrawing groups (e.g., -NO₂, -CF₃) in pesticidal activity. The cyano group in the target compound may similarly enhance electrophilicity, though pesticidal efficacy remains unconfirmed .

(c) Triazole Fungicides

Compounds like metconazole and triticonazole () feature triazole rings and chlorophenyl groups. Unlike these fungicides, this compound lacks a heterocyclic moiety but shares aromatic hydroxylation, which could influence binding to biological targets like cytochrome P450 enzymes .

Comparative Data Table

Compound Key Functional Groups Applications Notable Properties
This compound -CN, -OH (phenol), 3-hydroxyphenyl Not specified in evidence Hypothetical: High polarity, potential H-bond donor/acceptor
Acifluorfen -NO₂, -CF₃, phenoxy Herbicide Photosynthesis inhibitor
Folin-Ciocalteu Reagent Polyphenols, phosphomolybdate Protein quantification Redox-active, chromogenic
Metconazole Triazole, chlorophenyl Fungicide Sterol biosynthesis inhibitor

Research Findings and Limitations

  • Gaps in Evidence: None of the provided sources explicitly discuss this compound. The compound’s biological or industrial relevance remains speculative.
  • Hypothetical Insights: The cyano group may enhance stability against oxidation compared to unsubstituted phenols. The 3-hydroxyphenyl substituent could enable π-π stacking interactions, relevant in materials science or drug design.

Q & A

Q. What strategies validate the compound's role as a precursor in synthesizing pharmacologically active derivatives?

  • Methodological Answer : Perform regioselective modifications (e.g., O-methylation of the phenol or reduction of the cyano group to amine). Assess derivative bioactivity in parallel with the parent compound. X-ray crystallography of protein-ligand complexes (e.g., kinase inhibitors) clarifies binding mode changes .

Data Contradiction Analysis

  • Example : Conflicting log P values may arise from measurement methods (shake-flask vs. chromatographic). Reconcile using consensus protocols (OECD 117) and computational validation (ChemAxon or ACD/Labs).
  • Example : Discrepancies in thermal stability (DSC vs. TGA) require controlled heating rates (10°C/min) and inert vs. oxidative atmospheres .

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